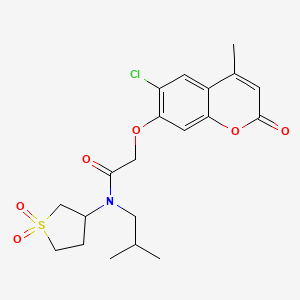

2-((6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylacetamide

Description

This compound is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a 6-chloro, 4-methyl group, and an acetamide side chain at position 5. The acetamide moiety features an N-isobutyl group and a 1,1-dioxidotetrahydrothiophen-3-yl sulfone, which confers unique electronic and steric properties. Such structural motifs are common in medicinal chemistry, particularly in compounds targeting enzymes like kinases or proteases, where the sulfone group may enhance binding affinity or solubility .

Properties

Molecular Formula |

C20H24ClNO6S |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)acetamide |

InChI |

InChI=1S/C20H24ClNO6S/c1-12(2)9-22(14-4-5-29(25,26)11-14)19(23)10-27-18-8-17-15(7-16(18)21)13(3)6-20(24)28-17/h6-8,12,14H,4-5,9-11H2,1-3H3 |

InChI Key |

WPPCLUMKHCHDJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N(CC(C)C)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

The compound 2-((6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylacetamide is a hybrid molecule that combines a coumarin moiety with a tetrahydrothiophene derivative. This structural combination is of significant interest due to the potential biological activities associated with both components. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The tetrahydrothiophene group may contribute additional biological effects, enhancing the overall activity of this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.85 g/mol. The structure includes a chloro-substituted coumarin backbone, which is linked to a tetrahydrothiophene ring through an ether bond. This unique arrangement may influence its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of coumarin exhibit significant anticancer activity. For instance, studies have shown that compounds containing the coumarin structure can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

Coumarin derivatives are also recognized for their antimicrobial properties. The presence of the chloro group in the coumarin structure is known to enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The tetrahydrothiophene component may further augment this activity through synergistic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of coumarins has been documented in several studies. They are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that the compound could be beneficial in treating inflammatory diseases, although specific studies on this compound's anti-inflammatory effects remain limited.

Case Studies

- Anticancer Activity : A study investigating various coumarin derivatives found that compounds similar to the one exhibited IC50 values ranging from 5 to 20 µM against different cancer cell lines . Future studies should focus on isolating and testing this specific compound to determine its efficacy.

- Antimicrobial Efficacy : In a comparative analysis of several coumarin derivatives, compounds containing chloro substitutions showed enhanced activity against E. coli and Pseudomonas aeruginosa, suggesting that the presence of chlorine is beneficial for antimicrobial action .

- Inflammation Models : In vitro assays demonstrated that certain coumarin derivatives significantly reduced TNF-alpha levels in macrophage cultures, indicating potential for therapeutic use in inflammatory conditions .

Data Tables

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival.

Case Study:

In vitro studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). For instance, compounds with similar chromen backbone structures have been evaluated for their ability to inhibit cell viability with IC50 values ranging from 6 to 20 μM, indicating promising anticancer activity .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. The presence of the tetrahydrothiophene moiety may facilitate interactions with inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory agent.

Research Insights:

Molecular docking studies have suggested that compounds with similar structures can act as inhibitors of key enzymes involved in inflammatory responses, such as 5-lipoxygenase (5-LOX). This suggests that the compound could be optimized for enhanced anti-inflammatory activity through structural modifications .

Antimicrobial Applications

The compound's unique chemical structure may also confer antimicrobial properties. Compounds within the same chemical class have been reported to exhibit broad-spectrum antimicrobial activity.

Supporting Evidence:

Research has indicated that chromen derivatives can inhibit bacterial growth and biofilm formation. Such properties are essential for developing new antimicrobial agents in response to rising antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Coumarin Modifications

The coumarin scaffold is widely modified to tune bioactivity. Key analogs include:

- 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12): Replaces the 6-chloro-4-methyl group with a 3-carboxamide linked to a sulfamoylphenyl group.

- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-chroman-7-yl)oxy]acetamide : Shares the sulfone-containing tetrahydrothiophene group but introduces a 5-hydroxy, 2,2-dimethyl, and 4-oxo substitution on the chroman ring. The hydroxy group may enhance antioxidant activity, while the dimethyl groups could stabilize the ring conformation .

Table 1: Core Substitution Effects

Acetamide Side Chain Variations

The N-isobutyl and sulfone-containing tetrahydrothiophene groups distinguish the target compound:

- N-(2-Substituted-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides: Replace the sulfone with a thiazolidinone ring. Thiazolidinones are known for antimicrobial activity but may exhibit reduced metabolic stability compared to sulfones .

- Compound : Lacks the N-isobutyl group, instead having a single N-(1,1-dioxidotetrahydrothiophen-3-yl) substitution.

Table 2: Side Chain Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.